molecular formula C21H20N4O4S B11492305 Methyl ({[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)(phenyl)acetate

Methyl ({[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)(phenyl)acetate

Cat. No.: B11492305
M. Wt: 424.5 g/mol
InChI Key: ZFXZWVMWZKOJML-UHFFFAOYSA-N
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Description

METHYL 2-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE is a complex organic compound that features a pyrimidine ring, an amide linkage, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the amino and oxo groups. The final steps involve the formation of the amide bond and the esterification to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.

    Substitution: The phenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

METHYL 2-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 2-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE: A closely related compound with similar structural features.

    METHYL 2-{2-[(6-AMINO-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-(4-METHYLPHENYL)ACETATE: Another derivative with a methyl group on the phenyl ring.

Uniqueness

METHYL 2-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H20N4O4S

Molecular Weight

424.5 g/mol

IUPAC Name

methyl 2-[[2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetyl]amino]-2-phenylacetate

InChI

InChI=1S/C21H20N4O4S/c1-29-20(28)19(14-8-4-2-5-9-14)23-18(27)13-30-21-24-17(26)12-16(22)25(21)15-10-6-3-7-11-15/h2-12,19H,13,22H2,1H3,(H,23,27)

InChI Key

ZFXZWVMWZKOJML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N

Origin of Product

United States

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